molecular formula C19H13BrClNO5S B14115246 C19H13BrClNO5S

C19H13BrClNO5S

Cat. No.: B14115246
M. Wt: 482.7 g/mol
InChI Key: GWNJSDGJHRSQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₁₉H₁₃BrClNO₅S (CAS 428497-71-6) is a halogenated aromatic compound with a molecular weight of 482.73 g/mol. Its structure includes bromine (Br) and chlorine (Cl) substituents, a nitro (NO₂) group, and a sulfonyl (SO₂) moiety, inferred from the molecular formula. However, its exact biological activity and synthesis pathway remain unspecified in the provided evidence.

Properties

IUPAC Name

2-[4-bromo-2-[[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO5S/c20-13-3-6-15(27-10-17(23)24)12(7-13)8-16-18(25)22(19(26)28-16)9-11-1-4-14(21)5-2-11/h1-8H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNJSDGJHRSQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves multiple steps. The starting materials typically include 4-bromo-2-hydroxybenzaldehyde and 4-chlorobenzylamine . The reaction proceeds through a series of condensation and cyclization reactions to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally and functionally related molecules based on substituents and physicochemical properties.

Structural and Functional Similarities

Property C₁₉H₁₃BrClNO₅S (Target) (3-Bromo-5-chlorophenyl)boronic acid Hypothetical Sulfonamide Analog
Molecular Formula C₁₉H₁₃BrClNO₅S C₆H₅BBrClO₂ C₁₈H₁₂BrClNO₄S
Molecular Weight (g/mol) 482.73 235.27 ~460
Halogens Br, Cl Br, Cl Br, Cl
Key Functional Groups Sulfonyl, Nitro Boronic Acid Sulfonamide
Log P (Predicted) High (≥3.0) Moderate (~2.15) Moderate (~2.5)
Solubility (mg/mL) Low (est. <0.5) High (est. >10) Moderate (est. 1–5)
Bioavailability Likely low Moderate Moderate
Primary Use Unspecified (pharma/agro) Suzuki coupling reagent Enzyme inhibition

Data Sources : Molecular formula and weight from ; boronic acid properties from ; sulfonamide analog inferred from structural trends.

Key Contrasts

  • Halogen Effects : The target compound’s dual Br/Cl substituents enhance lipophilicity (Log P) compared to the boronic acid analog, which has a smaller aromatic system and polar B–OH groups .
  • Functional Groups : The sulfonyl/nitro groups in the target compound may confer acidity (e.g., sulfonamide proton) and electrophilicity, whereas the boronic acid’s reactivity is tailored for cross-coupling reactions .
  • Molecular Weight : The target’s high molecular weight (482.73 vs. 235.27) likely reduces membrane permeability, limiting its utility in central nervous system (CNS) targeting compared to smaller analogs .

Research Findings and Implications

  • Pharmacokinetics : The target compound’s high Log P and low solubility suggest poor aqueous dissolution, necessitating formulation optimization for oral delivery. In contrast, boronic acids like C₆H₅BBrClO₂ exhibit better solubility and are widely used in synthetic chemistry .
  • Bioactivity: Sulfonamide analogs are common in antimicrobial and diuretic drugs. The nitro group in C₁₉H₁₃BrClNO₅S may confer antibiotic or antiparasitic activity, though specific data are unavailable .
  • Synthetic Accessibility : The boronic acid’s synthesis (e.g., via palladium-catalyzed coupling) is well-established, whereas the target compound’s synthesis route is unspecified but likely involves halogenation and sulfonation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.